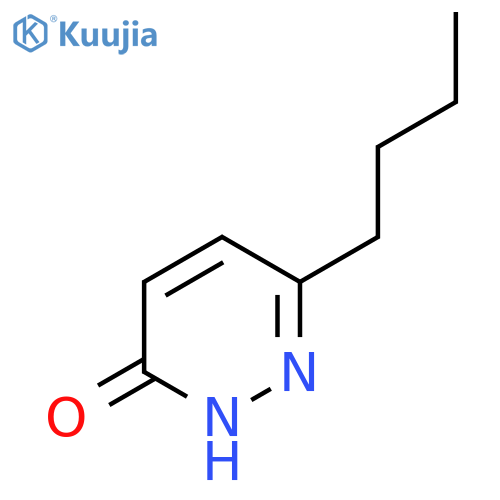

Cas no 160427-25-8 (6-Butylpyridazin-3(2H)-one)

6-Butylpyridazin-3(2H)-one structure

商品名:6-Butylpyridazin-3(2H)-one

CAS番号:160427-25-8

MF:C8H12N2O

メガワット:152.193681716919

CID:4827864

6-Butylpyridazin-3(2H)-one 化学的及び物理的性質

名前と識別子

-

- 6-Butylpyridazin-3(2H)-one

- 3(2H)-Pyridazinone, 6-butyl-

-

- インチ: 1S/C8H12N2O/c1-2-3-4-7-5-6-8(11)10-9-7/h5-6H,2-4H2,1H3,(H,10,11)

- InChIKey: UEHWMHZLDPZMIP-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC(CCCC)=NN1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 41.5

6-Butylpyridazin-3(2H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029196905-5g |

6-Butylpyridazin-3(2H)-one |

160427-25-8 | 97% | 5g |

$984.90 | 2022-04-02 | |

| Alichem | A029196905-25g |

6-Butylpyridazin-3(2H)-one |

160427-25-8 | 97% | 25g |

$2,484.36 | 2022-04-02 | |

| Alichem | A029196905-10g |

6-Butylpyridazin-3(2H)-one |

160427-25-8 | 97% | 10g |

$1,340.00 | 2022-04-02 |

6-Butylpyridazin-3(2H)-one 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

160427-25-8 (6-Butylpyridazin-3(2H)-one) 関連製品

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 152840-81-8(Valine-1-13C (9CI))

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬